REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]C(Cl)=O.[CH3:10][OH:11].[CH2:12](N(CC)CC)C.Cl.[OH2:20]>C1C=CC=CC=1>[Br:1][CH:2]([CH2:3][CH2:4][CH2:5][CH3:6])[C:10]([O:20][CH3:12])=[O:11]
|
Name
|
6
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
applying cooling
|
Type
|
EXTRACTION
|
Details
|
The benzene is extracted
|
Type
|
DISTILLATION
|
Details
|
The raw product is then distilled under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |